molecular formula C14H14Cl2N4O5 B13420636 [3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate CAS No. 4594-53-0

[3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate

Cat. No.: B13420636
CAS No.: 4594-53-0
M. Wt: 389.2 g/mol
InChI Key: ZARMRBFJHQVCEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate typically involves multiple steps, starting with the preparation of the oxolan ring and the purinyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

[3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

[3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    [3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate: shares similarities with other purinyl and oxolan derivatives, such as:

Uniqueness

Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for further research and development .

Properties

IUPAC Name

[3-acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O5/c1-6(21)23-4-9-8(24-7(2)22)3-10(25-9)20-5-17-11-12(15)18-14(16)19-13(11)20/h5,8-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARMRBFJHQVCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296274
Record name [3-acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4594-53-0
Record name NSC108610
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [3-acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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